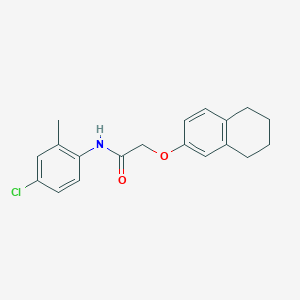

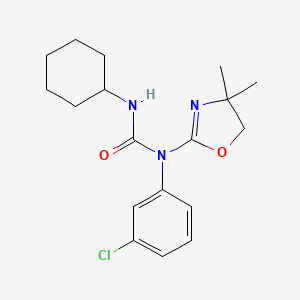

![molecular formula C15H11Cl2NO4 B5789493 {4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)

{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid, also known as dicamba, is a selective herbicide widely used in agriculture to control broadleaf weeds. Its chemical structure consists of a benzene ring, a carboxylic acid group, and an amine group.

Mécanisme D'action

Dicamba acts as a synthetic auxin, disrupting the normal growth and development of plants. It is absorbed by the leaves and stems of plants and moves through the phloem to the growing points, where it causes abnormal growth and eventually death. Dicamba also affects the root system of plants, reducing their ability to absorb nutrients and water.

Biochemical and Physiological Effects:

Dicamba has been shown to affect several biochemical and physiological processes in plants, including the regulation of gene expression, cell division, and hormone metabolism. It also affects the activity of several enzymes involved in plant growth and development.

Avantages Et Limitations Des Expériences En Laboratoire

Dicamba is a useful tool for studying plant growth and development, as well as the effects of herbicides on non-target plants. Its selectivity for broadleaf weeds makes it a valuable tool for weed control in agriculture. However, its use can also lead to off-target effects, affecting nearby crops and non-target plants.

Orientations Futures

Future research on {4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid could focus on developing new formulations that reduce off-target effects and increase selectivity for specific weed species. Research could also focus on the effects of this compound on soil microorganisms and other non-target organisms. Additionally, new methods for synthesizing this compound could be developed to improve yield and reduce environmental impact.

Méthodes De Synthèse

Dicamba can be synthesized through several methods, including the reaction of 3,4-dichlorobenzoyl chloride with 4-aminophenol, followed by esterification with chloroacetic acid. Another method involves the reaction of 3,4-dichlorobenzoic acid with 4-aminophenol, followed by esterification with chloroacetic acid. Both methods require careful control of the reaction conditions to achieve high yields and purity.

Applications De Recherche Scientifique

Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants. It has been found to be effective against a wide range of broadleaf weeds, including those resistant to other herbicides. Dicamba is also used in combination with other herbicides to enhance their efficacy.

Propriétés

IUPAC Name |

2-[4-[(3,4-dichlorobenzoyl)amino]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO4/c16-12-6-1-9(7-13(12)17)15(21)18-10-2-4-11(5-3-10)22-8-14(19)20/h1-7H,8H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRANVKNXYPCRBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5789433.png)

![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)

![ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)

![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)

![4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine](/img/structure/B5789487.png)

![2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)

![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)

![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)